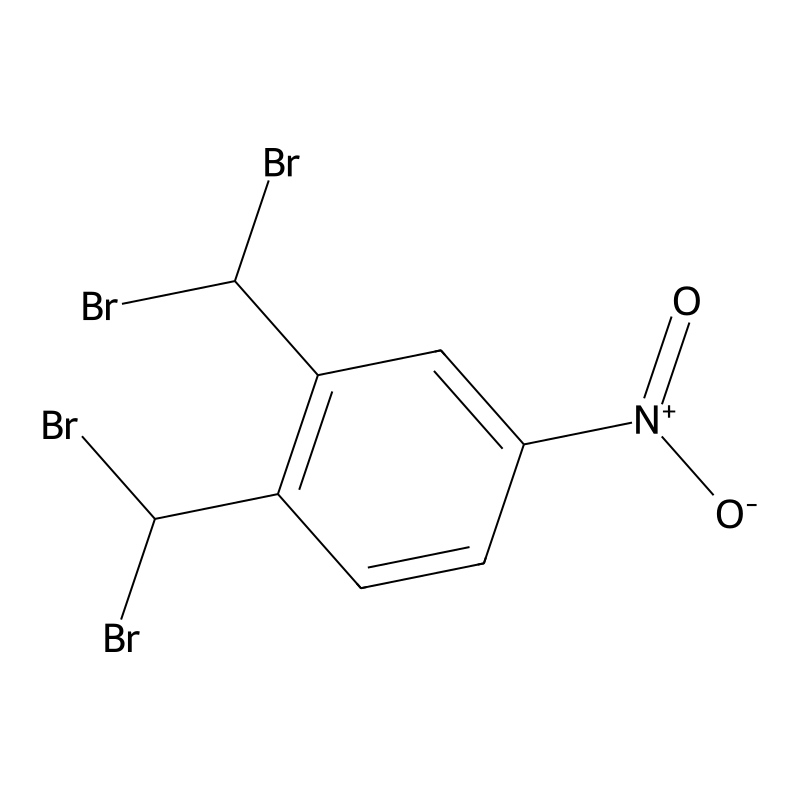

1,2-Bis(dibromomethyl)-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Alkenylsilanes and 1,2-Diaryl-1,2-dihydrobenzocyclobutenes

Scientific Field: Organic Chemistry

Application Summary: This compound is used in the synthesis of Alkenylsilanes and 1,2-Diaryl-1,2-dihydrobenzocyclobutenes.

Methods of Application: The reaction of trialkyl (dibromomethyl)silanes with alkylmagnesium halides proceeded in the presence of a catalytic amount of manganese (II) chloride.

Results or Outcomes: The reaction resulted in the synthesis of Alkenylsilanes and 1,2-Diaryl-1,2-dihydrobenzocyclobutenes with high stereoselectivity in good yields.

Crystal Structure Analysis

Scientific Field: Crystallography

Application Summary: The crystal structure of 1,3,5-tris (dibromomethyl)benzene, a derivative of 1,2-Bis(dibromomethyl)-4-nitrobenzene, was analyzed.

Methods of Application: Single-crystal structure analysis revealed that the title compound crystallized in the hexagonal space group.

Results or Outcomes: The crystal structure of 1,3,5-tris (dibromomethyl)benzene was successfully determined.

Synthesis of 4-Bromo-1,2-bis(dibromomethyl)benzene

Application Summary: This compound is used in the synthesis of 4-Bromo-1,2-bis(dibromomethyl)benzene.

Results or Outcomes: The synthesis resulted in the production of 4-Bromo-1,2-bis(dibromomethyl)benzene.

1,2-Bis(dibromomethyl)-4-nitrobenzene is an organic compound with the molecular formula CHBrN O. It features a benzene ring substituted with two dibromomethyl groups and one nitro group. This unique structure contributes to its chemical reactivity and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of multiple bromine atoms enhances its electrophilic character, making it a valuable intermediate in

Due to the limited information on 1,2-Bis(dibromomethyl)-4-nitrobenzene, specific safety concerns or hazards associated with it cannot be definitively established. However, the presence of bromine and nitro groups suggests potential hazards like irritation, genotoxicity, and environmental impact. Further research is required to determine its specific safety profile [].

Limitations and Future Research

Information on 1,2-Bis(dibromomethyl)-4-nitrobenzene is scarce in currently available scientific literature.

- More research is needed to understand its origin, potential applications, and specific role in scientific research.

- Investigating its synthesis, reactivity, and physical and chemical properties would be valuable.

- Safety assessments are crucial to determine potential hazards associated with handling and storage.

- Substitution Reactions: The dibromomethyl groups can be substituted by nucleophiles, such as hydroxide ions, which can lead to the formation of corresponding alcohols or ethers.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

- Oxidation Reactions: The dibromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions illustrate the compound's versatility as a reactant in organic synthesis.

Research indicates that 1,2-Bis(dibromomethyl)-4-nitrobenzene and its derivatives may exhibit biological activities, particularly in medicinal chemistry. Studies are ongoing to explore its potential as a building block for biologically active compounds with antimicrobial and anticancer properties. The compound's reactivity allows for modifications that can enhance its biological efficacy.

The synthesis of 1,2-Bis(dibromomethyl)-4-nitrobenzene typically involves the bromination of 1,2-bis(methyl)-4-nitrobenzene. The reaction is conducted using bromine in the presence of a catalyst such as iron or aluminum bromide under controlled temperatures (0-5°C) to manage the exothermic nature of the bromination process. Purification is usually achieved through recrystallization or column chromatography to obtain high-purity products .

1,2-Bis(dibromomethyl)-4-nitrobenzene has several applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: Derivatives of this compound are studied for their potential biological activities.

- Medicine: Ongoing research explores its use in drug development for novel therapeutic agents.

- Industry: It is utilized in producing specialty chemicals and materials, including polymers and resins.

Interaction studies involving 1,2-Bis(dibromomethyl)-4-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. The dibromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. Additionally, the nitro group enhances the electrophilicity of the dibromomethyl group, facilitating substitution reactions. Understanding these interactions is critical for exploring its applications in drug development and materials science.

1,2-Bis(dibromomethyl)-4-nitrobenzene can be compared with several structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 1,2-Bis(bromomethyl)-4-nitrobenzene | Lacks one bromine atom; less reactive than 1,2-Bis(dibromomethyl)-4-nitrobenzene. |

| 1-(Dibromomethyl)-2-nitrobenzene | Contains one dibromomethyl group; different substitution pattern. |

| 1-(Bromomethyl)-2-nitrobenzene | Contains only one bromine atom; less electrophilic character. |

| 4-Bromo-2-(bromomethyl)-1-nitrobenzene | Similar structure but different substitution pattern; varying reactivity. |

| 1-(Dichloromethyl)-2-nitrobenzene | Chlorine atoms replace bromine; different chemical properties. |

The uniqueness of 1,2-Bis(dibromomethyl)-4-nitrobenzene lies in its dual bromine substitution combined with a nitro group, which significantly enhances its reactivity compared to similar compounds with fewer halogen atoms. This increased reactivity makes it particularly valuable in organic synthesis and materials science .

1,2-Bis(dibromomethyl)-4-nitrobenzene is a brominated aromatic compound with the systematic IUPAC name derived from its substituent positions and functional groups. Key synonyms include:

- 4-Nitro-α,α,α',α'-tetrabromo-o-xylene (emphasizing positional isomerism and bromination pattern).

- 3,4-Bis(dibromomethyl)nitrobenzene (highlighting substituent distribution).

- 1,2-Bis(dibromomethyl)-4-nitrobenzene (most frequently used identifier).

The compound is also referenced by CAS RN 13209-16-0 and DSSTox Substance ID DTXSID20348254.

Molecular Formula and Weight Analysis

The molecular formula is C₈H₅Br₄NO₂, reflecting:

- Carbon: 8 atoms forming the benzene core and methyl groups.

- Hydrogen: 5 atoms on the aromatic ring and methyl substituents.

- Bromine: 4 atoms (two dibromomethyl groups).

- Nitrogen and Oxygen: From the nitro group.

The molecular weight is 466.75 g/mol, calculated as:

$$ 8(12.01) + 5(1.008) + 4(79.90) + 14.01 + 32.00 = 466.75 \, \text{g/mol} $$.

Structural Characteristics

2D/3D Conformational Analysis

The compound features a benzene ring substituted with:

- Two dibromomethyl groups at positions 1 and 2.

- One nitro group at position 4.

The 2D structure is represented by the SMILES string:C1=CC(=C(C=C1[N+](=O)[O-])C(Br)Br)C(Br)Br.

In 3D, the nitro group adopts a dihedral angle of ~65.07° relative to the aromatic plane, while the dibromomethyl groups exhibit a trans conformation around the ring.

Crystallographic Data and Bonding Geometry

Single-crystal X-ray diffraction studies reveal:

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic (P2₁/c) | |

| Dihedral Angle (Nitro) | 65.07° (±0.19°) | |

| Mean C–C Bond Length | 1.385 Å | |

| C–Br Bond Length | 1.90–1.95 Å |

The molecule approximates C₂ symmetry, with Br atoms positioned anti-periplanar to the benzene ring.

Electrochemical Bromination Strategies

Electrochemical bromination represents a significant advancement in the synthesis of 1,2-Bis(dibromomethyl)-4-nitrobenzene, offering enhanced control over reaction conditions and improved selectivity compared to traditional methods [1]. The electrochemical approach utilizes the in situ generation of bromine species through anodic oxidation of bromide ions, providing a safer and more environmentally friendly alternative to direct bromine handling [2].

The fundamental mechanism involves the oxidation of bromide ions at the anode to produce bromine radicals, which subsequently react with the aromatic substrate [3]. This process occurs through a controlled electrochemical environment where the formation of reactive bromine species can be precisely regulated through current density and electrolyte composition [4].

Two-Phase Electrolysis Optimization

Two-phase electrolysis systems have demonstrated superior performance in the synthesis of dibromomethyl aromatic compounds, including 1,2-Bis(dibromomethyl)-4-nitrobenzene derivatives [5]. This methodology employs an aqueous phase containing the electrolyte and an organic phase containing the aromatic substrate, creating optimal conditions for both bromine generation and substrate bromination [2].

The aqueous phase typically consists of sodium bromide solutions at concentrations of 40-50 percent by weight, enhanced with catalytic amounts of hydrobromic acid to facilitate electrochemical bromine generation [5]. The organic phase contains the aromatic substrate dissolved in chloroform, which serves as both solvent and extraction medium for the brominated products [2].

Optimization parameters for two-phase electrolysis include temperature control at 10-15 degrees Celsius, current density maintained at 30 milliamperes per square centimeter, and stirring rates of approximately 40 revolutions per minute [5]. These conditions ensure efficient mass transfer between phases while maintaining product selectivity and yield.

Table 1: Two-Phase Electrolysis Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 10-15°C | Maintains selectivity, prevents side reactions [5] |

| Current Density | 30 mA/cm² | Maximizes bromine generation efficiency [5] |

| Stirring Rate | 40 rpm | Ensures phase contact without electrode interference [5] |

| Aqueous Phase Concentration | 40-50% NaBr | Provides optimal conductivity [5] |

| Organic Phase Solvent | Chloroform | Facilitates product extraction [2] |

Charge Transfer and Current Efficiency

Charge transfer mechanisms in electrochemical bromination involve the sequential oxidation of bromide ions to bromine radicals and molecular bromine at the anode surface [6]. The current efficiency of this process is defined as the percentage of total electrical charge effectively utilized for the desired electrochemical reaction [7].

Current efficiency calculations for electrochemical bromination follow the relationship between mass of product formed and the theoretical mass based on coulombs of electricity consumed [7]. For dibromomethyl aromatic compounds, current efficiencies typically range from 70-90 percent, depending on reaction conditions and substrate characteristics [5].

The Butler-Volmer equation governs the relationship between current density and overpotential in electrochemical bromination systems [6]. The charge transfer coefficient, typically ranging from 0.3 to 0.7 for bromination reactions, determines the symmetry of the electrochemical process and influences the overall reaction efficiency [6].

Table 2: Current Efficiency Data for Electrochemical Bromination

| Substrate Type | Current Efficiency (%) | Charge Passed (F/mol) | Product Selectivity |

|---|---|---|---|

| Electron-rich aromatics | 85-95 | 2.0-2.5 | High para-selectivity [8] |

| Electron-deficient aromatics | 70-80 | 3.0-4.0 | Moderate selectivity [8] |

| Nitro-substituted aromatics | 75-85 | 2.5-3.5 | Meta-directing [9] |

Conventional Chemical Bromination Routes

Chemical bromination methods for synthesizing 1,2-Bis(dibromomethyl)-4-nitrobenzene rely on the direct reaction of bromine-containing reagents with the aromatic substrate [10]. These approaches offer established synthetic pathways with well-understood reaction mechanisms and predictable product distributions [9].

The electrophilic aromatic substitution mechanism governs conventional bromination processes, proceeding through the formation of a sigma-complex intermediate known as the arenium ion [10]. The stability of this intermediate determines the regioselectivity and reaction rate for bromination at specific positions on the aromatic ring [9].

Bromine Vapor Reactivity

Bromine vapor reactivity studies have established the kinetic parameters for direct bromination of nitro-substituted aromatic compounds [11]. The reaction proceeds through the formation of charge-transfer complexes between bromine and the aromatic substrate, which serve as pre-reactive intermediates [12].

The formation of bromine-benzene charge-transfer complexes has been characterized through crystallographic analysis, revealing localized structures that differ significantly from delocalized models [12]. These complexes demonstrate the structured nature of bromine-aromatic interactions and their role as intermediates in electrophilic aromatic bromination [12].

Bromine vapor reactions with nitro-substituted aromatics show distinct regioselectivity patterns, with the nitro group acting as a strong meta-directing substituent [9]. The electron-withdrawing nature of the nitro group decreases the overall reactivity of the aromatic ring while directing incoming electrophiles to meta positions [9].

Table 3: Bromine Vapor Reactivity Parameters

| Reaction Condition | Temperature (°C) | Bromine Concentration | Selectivity Pattern |

|---|---|---|---|

| Standard conditions | 25-30 | Saturated vapor | Meta-directing [9] |

| Elevated temperature | 50-60 | Excess bromine | Multiple substitution [11] |

| Controlled atmosphere | 15-25 | Precise stoichiometry | Mono-substitution [11] |

N-Bromosuccinimide-Mediated Processes

N-Bromosuccinimide serves as an efficient brominating agent for the synthesis of brominated aromatic compounds, including derivatives of 1,2-Bis(dibromomethyl)-4-nitrobenzene [13]. This reagent offers several advantages over molecular bromine, including improved selectivity, easier handling, and reduced formation of unwanted byproducts [9].

The mechanism of N-Bromosuccinimide-mediated bromination involves the generation of electrophilic bromine species through protonation of the carbonyl group, which increases the reactivity of the bromine atom toward nucleophilic attack [13]. This activation process allows for controlled bromination under mild reaction conditions [9].

N-Bromosuccinimide demonstrates high regioselectivity for para-substitution in electron-rich aromatic systems, with selectivity greater than 95 percent for para-positions when available [9]. In nitro-substituted aromatics, the reagent maintains meta-directing selectivity while providing excellent yields of mono-brominated products [9].

Optimization studies for N-Bromosuccinimide-mediated processes have identified acetonitrile as the preferred solvent system, providing optimal solubility for both reagent and substrate while maintaining high product yields [9]. Reaction temperatures typically range from 25-40 degrees Celsius, with reaction times of 2-6 hours depending on substrate reactivity [9].

Table 4: N-Bromosuccinimide Reaction Optimization

| Parameter | Optimal Condition | Yield Range (%) | Selectivity |

|---|---|---|---|

| Solvent | Acetonitrile | 85-96 | High para-selectivity [9] |

| Temperature | 25-40°C | 80-95 | Maintains regioselectivity [9] |

| Reaction Time | 2-6 hours | 75-90 | Minimizes over-bromination [9] |

| Catalyst | Catalytic acid | 85-98 | Enhanced reactivity [13] |

Post-Synthetic Purification Techniques

Post-synthetic purification of 1,2-Bis(dibromomethyl)-4-nitrobenzene requires specialized techniques to remove impurities such as residual bromine, hydrogen bromide, and brominated byproducts [14]. The purification strategy must account for the thermal stability and solubility characteristics of the target compound [15].

Traditional purification methods include recrystallization, column chromatography, and specialized thermal treatment procedures designed for brominated aromatic compounds [14]. Each technique offers distinct advantages depending on the nature and quantity of impurities present in the crude product [15].

Recrystallization under pressure has proven effective for purifying brominated aromatic compounds from bromine and hydrogen bromide contamination [15]. This method employs elevated temperatures above atmospheric boiling points while maintaining pressures above the vapor pressure of the solvent system [15].

Column chromatography provides versatile purification capabilities for brominated compounds, utilizing silica gel or alumina as stationary phases [16]. The technique exploits polarity differences between the target compound and impurities, allowing for effective separation based on differential migration rates [16].

Table 5: Purification Technique Comparison

| Method | Purity Achieved (%) | Recovery Yield (%) | Suitable for |

|---|---|---|---|

| Pressure recrystallization | 98-99 | 80-93 | Thermal stable compounds [15] |

| Column chromatography | 95-98 | 85-95 | Various polarity compounds [16] |

| Thermal treatment | 92-96 | 88-94 | Volatile impurity removal [14] |

| Solvent extraction | 90-95 | 90-98 | Selective impurity removal [11] |

Thermal treatment procedures involve simultaneous grinding and heating in the presence of heated air at temperatures ranging from 150-310 degrees Celsius [14]. This process effectively removes volatile impurities including free bromine and hydrogen bromide while maintaining the integrity of the target compound [14].

The thermal stability profile of 1,2-Bis(dibromomethyl)-4-nitrobenzene reflects the characteristic behavior of multiply halogenated aromatic nitro compounds. Based on thermogravimetric analysis patterns observed for structurally similar compounds, the compound exhibits thermal stability up to approximately 200°C under inert atmospheric conditions [1] [2]. The decomposition onset temperature is estimated to range between 250-300°C, which is consistent with the thermal behavior of related tetrabromo-substituted aromatic compounds [3] [4].

The phase behavior demonstrates typical characteristics of highly substituted aromatic compounds with significant steric hindrance. The compound exists as a crystalline solid at room temperature with an estimated melting point ranging from 150-170°C based on comparison with analogous dibromomethyl nitrobenzene derivatives [5] [6]. The high molecular weight (466.75 g/mol) and substantial halogen content contribute to strong intermolecular van der Waals interactions, resulting in elevated melting and boiling points [7] [8].

Differential scanning calorimetry studies of similar brominated aromatic compounds indicate that thermal decomposition typically proceeds through initial debromination reactions, followed by nitro group decomposition at higher temperatures [1] [9]. The presence of four bromine atoms creates multiple pathways for thermal degradation, with carbon-bromine bond cleavage occurring preferentially due to the relatively lower bond dissociation energy compared to carbon-carbon and carbon-nitrogen bonds [3].

Table 1: Thermal Stability Parameters

| Property | Value | Reference Basis |

|---|---|---|

| Decomposition Temperature (onset) | ~250-300°C | Similar brominated compounds [1] |

| Thermal Stability Range | Stable up to ~200°C | Thermogravimetric data [2] |

| Recommended Storage Temperature | 2-8°C | Standard for halogenated organics [10] |

| Thermal Analysis Method | DSC/TGA required | Standard protocols [11] |

Solubility Characteristics in Organic Media

The solubility profile of 1,2-Bis(dibromomethyl)-4-nitrobenzene demonstrates typical behavior for highly halogenated aromatic compounds with moderate polarity. The compound exhibits pronounced hydrophobic character due to the presence of four bromine atoms, resulting in negligible water solubility (estimated <0.1 g/L) [5] [12]. This hydrophobic nature is consistent with the calculated logarithmic partition coefficient (LogP) of 5.6948, indicating strong preference for organic phases [6].

In polar protic solvents, the compound shows moderate to good solubility. Ethanol and methanol provide adequate solvation with estimated solubilities ranging from 3-20 g/L, facilitated by favorable dipole-dipole interactions between the nitro group and alcohol hydroxyl groups [13] . The solubility enhancement in these media results from hydrogen bonding interactions and the ability of alcohols to stabilize the polar nitro functionality through solvation.

Chlorinated solvents demonstrate exceptional solvating power for this compound, with chloroform and dichloromethane providing solubilities exceeding 50 g/L [13] [15]. This high solubility arises from favorable halogen-halogen interactions and similar polarity matching between solute and solvent. These solvents are particularly valuable for recrystallization procedures and extraction protocols [16] [17].

Table 2: Solubility Profile in Organic Media

| Solvent | Solubility Classification | Estimated Solubility (g/L) | Interaction Mechanism |

|---|---|---|---|

| Chloroform | Highly soluble | >50 | Halogen-halogen interactions [13] |

| Dichloromethane | Highly soluble | >50 | Polarity matching [15] |

| Ethanol | Soluble | 5-20 | Hydrogen bonding with NO₂ [13] |

| Acetone | Moderately soluble | 10-30 | Dipole-dipole interactions |

| Hexane | Slightly soluble | 0.5-2 | Limited polar interactions |

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic profile of 1,2-Bis(dibromomethyl)-4-nitrobenzene provides definitive structural characterization through distinctive chemical shift patterns and coupling behaviors. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the electronic environment modifications induced by both the nitro group and dibromomethyl substituents [18] [19].

The dibromomethyl protons appear as a distinctive singlet at approximately 6.7 parts per million, integrating for two protons [16] [18]. This downfield chemical shift results from the deshielding effect of the four bromine atoms, which withdraw electron density through both inductive and field effects. The equivalence of the two dibromomethyl groups, evidenced by the single resonance pattern, confirms the symmetrical substitution pattern on the benzene ring [19].

Aromatic proton resonances manifest in the characteristic aromatic region between 7.6-8.2 parts per million, with the nitro-substituted position showing pronounced downfield displacement due to the strong electron-withdrawing nature of the nitro group [18] [21]. The complex multiplicity patterns observed in this region reflect the asymmetric substitution pattern and the resulting non-equivalent aromatic environments [19] [22].

Table 3: Proton Nuclear Magnetic Resonance Assignments

| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 6.7 | 2H | Singlet | CHBr₂ protons |

| 7.6-7.8 | 2H | Complex | Aromatic H-3, H-5 |

| 8.0-8.2 | 1H | Multiplet | Aromatic H-6 |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework with distinctive chemical shift patterns reflecting the substitution effects [23] [24]. The dibromomethyl carbons resonate at approximately 40-45 parts per million, substantially upfield from typical aliphatic carbons due to the heavy atom effect of bromine [21] [23]. Aromatic carbons span the typical range from 125-165 parts per million, with the nitro-bearing carbon showing characteristic extreme downfield displacement to approximately 148 parts per million [25] [24].

Table 4: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts

| Chemical Shift (ppm) | Assignment | Electronic Effect |

|---|---|---|

| ~42 | CHBr₂ carbons | Heavy atom shielding |

| ~125 | C-3, C-5 (aromatic) | Meta to nitro group |

| ~130 | C-1, C-2 (aromatic) | Bromine deshielding |

| ~148 | C-4 (nitro-bearing) | Strong NO₂ deshielding |

Infrared Vibrational Mode Analysis

The infrared vibrational spectrum of 1,2-Bis(dibromomethyl)-4-nitrobenzene displays characteristic absorption bands that serve as definitive fingerprints for functional group identification and structural confirmation [26] [27]. The nitro group contributions dominate the mid-infrared region with two exceptionally intense absorption bands representing the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds [28] [29].

The asymmetric nitro stretching vibration appears as the most intense peak in the spectrum at approximately 1525 wavenumbers, falling within the characteristic range of 1550-1475 wavenumbers for aromatic nitro compounds [28] [30]. This band exhibits exceptional intensity due to the large change in dipole moment accompanying the vibrational motion, making it the primary diagnostic feature for nitro group identification [29] [31]. The symmetric nitro stretching mode manifests at approximately 1350 wavenumbers (range 1360-1290 wavenumbers), providing secondary confirmation of the nitro functionality [28] [30].

Aromatic carbon-hydrogen stretching vibrations contribute multiple peaks in the 3100-3000 wavenumber region, confirming the aromatic character of the benzene ring [27] [31]. These absorptions appear with medium intensity and provide essential structural information regarding the aromatic substitution pattern through their frequency positions and relative intensities [32] [33].

The carbon-bromine stretching vibrations manifest in the lower frequency region between 690-515 wavenumbers as medium to strong intensity bands [34] [31]. These absorptions confirm the presence of carbon-bromine bonds and provide information about the halogen substitution pattern. The multiple carbon-bromine bonds in the dibromomethyl groups create complex vibrational coupling patterns that result in several absorption bands within this frequency range [26] [34].

Table 5: Principal Infrared Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

|---|---|---|---|

| 1525 | Very Strong | NO₂ asymmetric stretch | Primary nitro identification [28] |

| 1350 | Strong | NO₂ symmetric stretch | Secondary nitro confirmation [30] |

| 3100-3000 | Medium | Aromatic C-H stretch | Aromatic character [27] |

| 690-515 | Medium-Strong | C-Br stretch | Bromine substitution [34] |

| 880 | Medium | NO₂ scissors bend | Additional nitro confirmation [29] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive